molecular formula C9H9NO3 B1301087 2-Isocyanato-1,3-dimethoxybenzene CAS No. 50528-53-5

2-Isocyanato-1,3-dimethoxybenzene

Cat. No.: B1301087
CAS No.: 50528-53-5
M. Wt: 179.17 g/mol
InChI Key: RZMPHPHMBXRRPB-UHFFFAOYSA-N
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Description

2-Isocyanato-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energy Storage and Conversion Dimethoxybenzene derivatives are explored as catholyte materials for non-aqueous redox flow batteries. These materials, including variants of dimethoxybenzene, show high open-circuit potentials and electrochemical reversibility. Innovations like 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA) demonstrate increased solubility and chemical stability in charged states, crucial for enhancing battery performance (Jingjing Zhang et al., 2017).

Chemical Synthesis and Drug Development Dimethoxybenzene derivatives are foundational in synthesizing medical intermediate molecules, such as 2,5-Dimethoxy-4-ethylthio-benzeneethanamine, used in psychotic and schizophrenic psychosis treatment. The synthesis pathway involves sulfonyl chloration, reduction, etherization, and Vilsmeier reaction, emphasizing the utility of dimethoxybenzene derivatives in complex chemical syntheses (Z. Zhimin, 2003).

Materials Science In materials science, dimethoxybenzene derivatives, including those structurally related to 2-Isocyanato-1,3-dimethoxybenzene, are used in the synthesis of novel materials. For instance, the creation of hybrid [n]arenes via direct condensation of alkoxybenzenes showcases the development of materials with potential applications in catalysis, molecular recognition, and organic electronics (T. Boiński et al., 2015).

Environmental Science Ozonolysis of lignin models, including dimethoxybenzene derivatives, contributes to understanding the degradation processes of organic pollutants. These studies help in developing methods for environmental remediation and the sustainable processing of lignin into valuable chemical products (E. Mvula et al., 2009).

Mechanism of Action

Target of Action

It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 2-Isocyanato-1,3-dimethoxybenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the isocyanate group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, in an acidic environment, the isocyanate group might be more prone to hydrolysis .

Properties

IUPAC Name

2-isocyanato-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-7-4-3-5-8(13-2)9(7)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMPHPHMBXRRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371197
Record name 2-isocyanato-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50528-53-5
Record name 2-isocyanato-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-2-iminopyrrolidine in benzene is prepared from 10.73 g. (0.08 mole) of the hydrochloride salt in the usual manner. 2,6-Dimethoxyphenylisocyanate is prepared in 81% yield (crude) from 2,6dimethoxybenzoyl chloride by the method of K. Inukai and Y. Maki, Kogyo Kagaku Zasshi, 67, (5) 807-9 (1964). A benzene solution of 13.45 g. (0.075 mole) of the 2,6-dimethoxyphenylisocyanate is added to the benzene solution of 1-methyl-2-iminopyrrolidine and the reaction mixture is stirred for 1.5 hours at room temperature. A white precipitate, which forms, is filtered off and discarded. The filtrate is reduced to dryness reduced pressure to give a clear, viscous oil that crystallizes on cooling. Recrystallizations from ethyl acetate-ether and ethyl acetate gives 1-(1-methyl-2 -pyrrolidylidene)-3-(2,6-dimethoxyphenyl)urea as white crystals, m.p. = 114°-117° C.
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